3-(Cyclohexanecarbonyl)oxolan-2-one
Description
3-(Cyclohexanecarbonyl)oxolan-2-one is a cyclic ester (lactone) featuring a cyclohexanecarbonyl substituent at the 3-position of the oxolan-2-one (γ-butyrolactone) ring. Lactones with acylated substituents, such as this compound, are often explored for their biological activity and synthetic versatility .
Properties
CAS No. |
58688-33-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(cyclohexanecarbonyl)oxolan-2-one |
InChI |
InChI=1S/C11H16O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h8-9H,1-7H2 |
InChI Key |
NNYHQPGKTNFRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCOC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Oxolan-2-one Derivatives
Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.
Key Observations:
Substituent Effects on Molecular Weight: The cyclohexanecarbonyl substituent confers a higher molecular weight (196.24 g/mol) compared to amino (183.25 g/mol) or acetyl (144.13 g/mol) groups.
Physical State : Indole-substituted lactones (e.g., compounds 12, 14) exhibit solid states with defined melting points, while allyl-substituted analogs (compound 16) are oily, likely due to reduced crystallinity from flexible allyl groups .
Key Observations:
Steric and Electronic Effects : Methyl-substituted indole lactones (compound 14) achieve higher yields (92%) compared to allyl-substituted analogs (39%), likely due to reduced steric hindrance during cyclization . The cyclohexanecarbonyl group in the target compound may similarly impact yields, though data are unavailable.
Reactivity : Hydroxy- and acetyl-substituted lactones (e.g., 3-acetyl-3-hydroxyoxolan-2-one) may exhibit enhanced acidity or nucleophilic reactivity at the hydroxyl group, contrasting with the inert cyclohexanecarbonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
